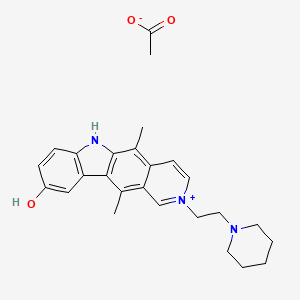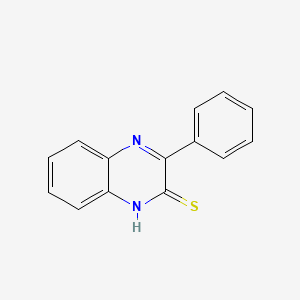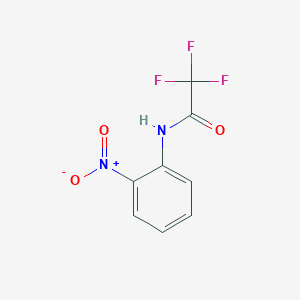![molecular formula C24H27FN2O2 B1229087 1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)
1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-310762 is a member of the class of oxindoles that is 1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in which the ethyl group has been substituted at position 2 by a 4-(p-fluorobenzoyl)piperidin-1-yl group. It is a potent and selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. It has a role as a serotonergic antagonist and a receptor modulator. It is a member of monofluorobenzenes, an aromatic ketone, a member of piperidines, a member of oxindoles and a tertiary amino compound. It is a conjugate base of a LY-310762(1+).
Scientific Research Applications
Serotonin 5-HT2 Receptor Affinity and Selectivity
Compounds with a structure related to 1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one have demonstrated high affinity and selectivity for serotonin 5-HT2 receptors. These compounds are potent in inhibiting quipazine-induced head twitches in rats, suggesting their effectiveness in serotonin-related functions (Andersen et al., 1992).
Novel 5-HT2 Receptor Antagonists
A series of related compounds, including bicyclic 1,2,4-triazol-3(2H)-one derivatives, have shown to act as novel 5-HT2 receptor antagonists. These compounds exhibit strong antagonist activity, which may be utilized in various pharmacological applications (Watanabe et al., 1992).
GPIIb/IIIa Integrin Antagonists
Structures similar to this compound have been used in the development of potent and orally active fibrinogen receptor antagonists, beneficial in antithrombotic treatments (Hayashi et al., 1998).
Human Metabolites and Transporter-Mediated Renal and Hepatic Excretion
Compounds with a related structure have been identified as human metabolites of novel inhibitors of the "funny" If current channel in the heart. Their renal and hepatic uptake transporters have been studied, providing insights into their pharmacokinetic properties (Umehara et al., 2009).
Anti-Inflammatory and Antimicrobial Agents
Derivatives of dipeptide conjugated to structures related to this compound have shown potential as novel anti-inflammatory and antimicrobial agents, indicating a broader pharmacological application (Kumara et al., 2017).
Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, with a structure related to the compound , have been effective in inhibiting Mycobacterium tuberculosis GyrB ATPase, indicating their potential use in tuberculosis treatment (Jeankumar et al., 2013).
Properties
Molecular Formula |
C24H27FN2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C24H27FN2O2/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17/h3-10,18H,11-16H2,1-2H3 |
InChI Key |
KDXISMANFPJVJY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butan-2-ylphenyl)-N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]furan-2-carboxamide](/img/structure/B1229007.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)
![1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229010.png)
![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)
![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)
![2-[[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl]thio]-3-pyridinecarboxylic acid [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229014.png)




![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B1229023.png)

